molecular formula C14H14N2O3 B1404463 Ethyl 2-(3-aminophenoxy)isonicotinate CAS No. 1415719-26-4

Ethyl 2-(3-aminophenoxy)isonicotinate

Cat. No. B1404463
M. Wt: 258.27 g/mol
InChI Key: IYMNSTCFTPAUKC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenoxy)isonicotinate is a chemical compound with the molecular formula C14H14N2O3. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-aminophenoxy)isonicotinate is represented by the formula C14H14N2O3. Its molecular weight is 258.27 g/mol.

Relevant Papers

One relevant paper discusses the synthesis of 4-pyridinemethanol by electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell . The yield of 4-pyridinemethanol reached up to 71% under optimal conditions .

Scientific Research Applications

1. Use in Synthesis of Pyranopyrazoles

A study by Zolfigol et al. (2013) reported a green and efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This method involves a one-pot four-component condensation reaction, utilizing isonicotinic acid as a dual and biological organocatalyst. Ethyl 2-(3-aminophenoxy)isonicotinate, as a derivative of isonicotinic acid, could potentially be explored for similar synthetic applications in green chemistry (Zolfigol et al., 2013).

2. In Coordination Polymers and Luminescence

Hassanein et al. (2015) demonstrated that direct reactions between CuI and isonicotinic acid (or its esters like ethyl isonicotinate) lead to the formation of coordination polymers with significant photoluminescence and electrical conductivity properties. These properties vary based on the supramolecular architecture, which is influenced by the derivatives of isonicotinic acid, including ethyl 2-(3-aminophenoxy)isonicotinate (Hassanein et al., 2015).

3. In Fluorinated Probe Development

Rhee et al. (1995) focused on the modification of the 2-aminophenol group, a building block for many cationic indicators. They developed a series of pH-sensitive probes by replacing one of the N-acetate groups of the chelator with an N-ethyl group. The derivatives exhibit pK values in the physiological range and are used for intracellular pH measurement. Ethyl 2-(3-aminophenoxy)isonicotinate could potentially be modified similarly for creating specialized probes (Rhee et al., 1995).

4. In Catalytic Synthesis

The study by Yadav et al. (2005) involves the reaction of ethyl isonicotinate with hydrazine hydrate in a non-aqueous medium to synthesize isoniazid, an important tuberculosis treatment agent. This highlights a potential application for ethyl 2-(3-aminophenoxy)isonicotinate in similar catalytic synthesis processes (Yadav et al., 2005).

properties

IUPAC Name

ethyl 2-(3-aminophenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-18-14(17)10-6-7-16-13(8-10)19-12-5-3-4-11(15)9-12/h3-9H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMNSTCFTPAUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187277
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-aminophenoxy)isonicotinate

CAS RN

1415719-26-4
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(3-aminophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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